molecular formula C22H25ClN2O B2993140 4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone CAS No. 1024365-59-0

4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone

Cat. No. B2993140
CAS RN: 1024365-59-0
M. Wt: 368.91
InChI Key: VGVFGTLONKDJKG-UHFFFAOYSA-N
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Description

“4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone” is a chemical compound with the molecular formula C22H25ClN2O and a molecular weight of 368.91 .


Synthesis Analysis

While specific synthesis methods for “4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone” were not found, recent developments in the synthesis of piperazine derivatives include methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone” include its molecular formula C22H25ClN2O, molecular weight 368.91 , and other properties like melting point, boiling point, and density .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins such as thecAMP-dependent protein kinase catalytic subunit alpha , cAMP-dependent protein kinase inhibitor alpha , RAC-beta serine/threonine-protein kinase , and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including signal transduction, cell growth, and apoptosis.

Mode of Action

This interaction may alter the conformation or activity of the target proteins, leading to changes in the downstream cellular processes .

Biochemical Pathways

Given the potential targets, it might influence pathways related tocell signaling , cell growth , and apoptosis . The downstream effects could include changes in gene expression, cell proliferation, and cell survival.

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound, determining its efficacy and potential side effects.

Result of Action

Given its potential targets, it might influencecell signaling , cell growth , and apoptosis . This could lead to changes in cellular behavior and potentially contribute to its therapeutic effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature might affect the compound’s structure and function. Interactions with other molecules could influence its absorption, distribution, metabolism, and excretion .

properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O/c23-19-8-10-20(11-9-19)24-14-16-25(17-15-24)21(26)22(12-4-5-13-22)18-6-2-1-3-7-18/h1-3,6-11H,4-5,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVFGTLONKDJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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